![molecular formula C15H17ClN2OS2 B5749380 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B5749380.png)
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE
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Overview
Description
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target proteins involved in the pathogenesis of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The specific changes resulting from this interaction would depend on the nature of the target protein.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may inhibit the growth and proliferation of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
The cellular effects of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide are also not fully known. Benzothiazole derivatives have been shown to have inhibitory effects against M. tuberculosis, suggesting that they may influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with N-cyclohexylacetamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common synthetic routes include:
Condensation Reaction: The condensation of 5-chloro-2-mercaptobenzothiazole with N-cyclohexylacetamide in the presence of a suitable catalyst and solvent.
Nucleophilic Substitution: The nucleophilic substitution of 5-chloro-2-mercaptobenzothiazole with N-cyclohexylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactor Synthesis: Using batch reactors to control reaction parameters such as temperature, pressure, and reaction time.
Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Agriculture: Studied for its potential as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-cyclohexylacetamide
- 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-cyclohexylacetamide
- 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is unique due to its specific substitution pattern and the presence of both benzothiazole and cyclohexylacetamide moieties
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c16-10-6-7-13-12(8-10)18-15(21-13)20-9-14(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFGXIRNIFJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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